molecular formula C8H9N3OS B1414768 6-Methoxy-1,3-benzothiazole-2,4-diamine CAS No. 1071365-43-9

6-Methoxy-1,3-benzothiazole-2,4-diamine

Cat. No. B1414768
CAS RN: 1071365-43-9
M. Wt: 195.24 g/mol
InChI Key: ZZXLVXIUIJDEKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Methoxy-1,3-benzothiazole-2,4-diamine” is represented by the linear formula C8 H9 N3 S . The molecular weight is 179.25 .


Physical And Chemical Properties Analysis

“6-Methoxy-1,3-benzothiazole-2,4-diamine” is a solid at room temperature . The InChI code is 1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) .

Scientific Research Applications

Green Chemistry

Benzothiazoles, including 6-Methoxy-1,3-benzothiazole-2,4-diamine, have played an important role in the field of green chemistry . They are synthesized from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Biochemistry and Medicinal Chemistry

Benzothiazoles are highly active in pharmaceutical and biological applications . They are used in the development of various drugs due to their wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and inhibitors of several enzymes .

Agrochemical Applications

Thiazoles and their derivatives, including 6-Methoxy-1,3-benzothiazole-2,4-diamine, have broad applications in different fields such as agrochemicals . They are used as plant growth regulators and have shown antimicrobial, antifungal, and hepatoprotective activities .

Industrial Applications

Thiazoles are used in various industrial applications. They are used as vulcanization accelerators, antioxidants, and photographic sensitizers .

Pharmaceutical Applications

Thiazoles are a basic scaffold found in many natural compounds such as vitamin B and penicillin . They are also used in various synthetic drugs such as short-acting sulfa drug sulfathiazole, antidepressant drug (pramipexole), antiulcer agent (nizatidine), anti-inflammatory drug (meloxicam), HIV/AIDS drug (ritonavir), and cancer treatment drug (tiazofurin) .

Fluorescence Materials and Electroluminescent Devices

Benzothiazoles are widely used as fluorescence materials and in electroluminescent devices due to their highly pharmaceutical and biological activity .

Future Directions

Benzothiazole derivatives, including “6-Methoxy-1,3-benzothiazole-2,4-diamine”, have been the focus of recent research due to their diverse range of pharmacological activities . Future research may continue to explore the synthesis of novel benzothiazole derivatives and their potential applications .

properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXLVXIUIJDEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)SC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,3-benzothiazole-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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